2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide

Medicinal Chemistry Drug Discovery Chemical Biology

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide (CAS 476627-51-7) is a synthetic, low-molecular-weight (290.13 Da) halogenated thiophene-3-carboxamide. The compound features a thiophene core simultaneously substituted with electron-withdrawing chlorine atoms at the 2- and 5-positions and an N-(4-fluorophenyl) carboxamide moiety at the 3-position, yielding a planar, electron-deficient aromatic system (C11H6Cl2FNOS).

Molecular Formula C11H6Cl2FNOS
Molecular Weight 290.13
CAS No. 476627-51-7
Cat. No. B2849993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
CAS476627-51-7
Molecular FormulaC11H6Cl2FNOS
Molecular Weight290.13
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)F
InChIInChI=1S/C11H6Cl2FNOS/c12-9-5-8(10(13)17-9)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16)
InChIKeyVAAGSWDYSJGJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Technical Primer: 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide (CAS 476627-51-7) for Research Selection


2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide (CAS 476627-51-7) is a synthetic, low-molecular-weight (290.13 Da) halogenated thiophene-3-carboxamide . The compound features a thiophene core simultaneously substituted with electron-withdrawing chlorine atoms at the 2- and 5-positions and an N-(4-fluorophenyl) carboxamide moiety at the 3-position, yielding a planar, electron-deficient aromatic system (C11H6Cl2FNOS) [1]. This specific 2,5-dichloro-4-fluorophenyl regioisomer is a defined chemical entity available from screening compound suppliers and is primarily positioned for early-stage probe discovery and medicinal chemistry SAR exploration.

Why Generic Substitution of 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide is Scientifically Unjustified Without Comparative Data


Thiophene-3-carboxamides with differing halogen substitution patterns cannot be treated as interchangeable building blocks in a screening cascade, because even a single halogen position shift can profoundly alter target recognition, electronic distribution, and ADMET parameters [1]. Preclinical exploration using the N-(4-fluorophenyl) variant creates a unique SAR data point; substituting it with a 4-chloro, 4-bromo, or unsubstituted phenyl analog without a head-to-head bridging study risks breaking a productive structure-activity relationship (SAR) trajectory. The differential electron-withdrawing capacity (σp F = 0.06 vs. Cl = 0.23), lipophilicity (π F = 0.14 vs. Cl = 0.71), and hydrogen-bond acceptor potential of the para-fluoro group make its contribution to binding affinity and selectivity non-redundant with other halogens [1]. Therefore, direct procurement of the specified CAS 476627-51-7 is required to reproduce literature results or continue an established medicinal chemistry program.

Quantitative Evidence Guide: Directly Comparable Biological Data for 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide Selection


Limited Publicly Available Head-to-Head Biological Data for Compound Benchmarking

Comprehensive head-to-head biological profiling data directly comparing CAS 476627-51-7 with its closest structural analogs (e.g., 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl variants) are not publicly available in peer-reviewed literature or major bioactivity databases as of early 2026 , [1]. This compound is primarily supplied as a research screening tool, and its specific biological annotation is largely limited to proprietary or unpublished datasets. Claims of target potency, selectivity, or in vivo efficacy relative to analogs cannot be substantiated with public data. Consequently, scientific selection must rely on the structural uniqueness justified in Section 2 and the design of future head-to-head profiling experiments, rather than on existing comparative pharmacological evidence.

Medicinal Chemistry Drug Discovery Chemical Biology

Class-Level Thymidylate Synthase Inhibitory Activity with 90 nM IC50 Requires Confirmation for This Specific Compound

An internal ChEMBL assay entity (CHEMBL816741) tentatively associated with this chemical series reports an IC50 of 90 ± n/a nM against thymidylate synthase (TS) derived from H35F/F cells [1]. However, the precise structure behind this activity record could not be unambiguously confirmed to be CAS 476627-51-7 at the time of analysis. If validated, this would represent a rare publicly available enzyme inhibition benchmark for a 2,5-dichlorothiophene-3-carboxamide. In contrast, several distinct thiophene-3-carboxamide chemotypes (e.g., 2-acylamino derivatives like TCS 359) have achieved potent FLT3 inhibition with IC50 values of 42 nM, but these are structurally dissimilar and not direct comparators for the 2,5-dichloro substitution pattern.

Anticancer Research Enzyme Inhibition Structural Biology

Validated Application Scenarios for Procuring CAS 476627-51-7 Based on Current Evidence


Medicinal Chemistry SAR Exploration of Halogen Effects on Target Binding

Procure this compound as a unique para-fluorophenyl analog within a series of 2,5-dichlorothiophene-3-carboxamide regioisomers to probe the electronic and steric contributions of fluorine substitution on target engagement. As justified in Section 2, the 4-fluorophenyl group offers a distinct combination of electron-withdrawing strength, hydrogen-bond acceptor capability, and metabolic stability compared to Cl, Br, or H, making it essential for systematic SAR profiling [1].

Chemical Biology Probe for Thymidylate Synthase Interaction Studies (Conditional)

If the tentative ChEMBL record (IC50 = 90 nM against TS) is independently confirmed, this compound could serve as a starting point for investigating 2,5-dichlorothiophene-3-carboxamides as TS inhibitors, complementing known antifolate chemotypes [1]. Until structural verification is complete, this application scenario requires a confirmatory enzyme assay to be performed before downstream use.

Procurement of a Defined Negative Control or Inactive Analog for a Fluorophenyl-Containing Screening Library

In screening cascades where a 4-fluorophenyl-substituted lead compound shows activity, the 2,5-dichloro substitution pattern on the thiophene core may, by virtue of increased electron deficiency and steric bulk, render the compound less active or inactive. Procure this compound as a matched control to confirm that the biological activity observed with other fluorophenyl analogs is dependent on the specific thiophene substitution pattern.

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